6-(4-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-(4-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family.
Preparation Methods
The synthesis of 6-(4-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline typically involves multi-step reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps . Industrial production methods often utilize transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .
Chemical Reactions Analysis
6-(4-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as cerium(IV) oxide nanoparticles.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts like palladium or copper.
Cycloaddition: This reaction is frequently used to form the indoloquinoxaline core.
Scientific Research Applications
6-(4-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
6-(4-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:
6H-indolo[2,3-b]quinoxaline: Lacks the methoxybenzyl and methyl groups, leading to different biological activities and applications.
7-methyl-6H-indolo[2,3-b]quinoxaline: Similar structure but without the methoxybenzyl group, which may affect its chemical reactivity and biological properties.
4-methoxybenzyl-6H-indolo[2,3-b]quinoxaline: Lacks the methyl group, resulting in variations in its chemical and biological behavior.
Properties
Molecular Formula |
C23H19N3O |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H19N3O/c1-15-6-5-7-18-21-23(25-20-9-4-3-8-19(20)24-21)26(22(15)18)14-16-10-12-17(27-2)13-11-16/h3-13H,14H2,1-2H3 |
InChI Key |
GCYSBPOBEHPEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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